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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-nitrophenol

CAS No.: 65001-79-8

Cat. No.: B1592848 Get Quote

CAS No: 65001-79-8 Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol

Part 1: Executive Summary & Structural Context
5-Chloro-4-fluoro-2-nitrophenol is a critical halogenated intermediate, primarily utilized in the

synthesis of bioactive scaffolds for kinase inhibitors (e.g., MEK/EGFR pathways) and

agrochemical herbicides.[1] Its structural integrity is defined by the precise regiochemistry of

the nitro, chloro, and fluoro substituents on the phenolic ring.[1]

For researchers and drug development professionals, distinguishing this specific isomer from

its regioisomers (such as 4-chloro-5-fluoro-2-nitrophenol or 2-chloro-4-fluoro-6-nitrophenol) is

paramount. This guide provides the diagnostic spectroscopic signatures required to validate the

compound's identity and purity.[1]

Structural Logic & Synthesis
The regiochemistry of CAS 65001-79-8 is typically established via the nitration of 3-chloro-4-

fluorophenol. Understanding this synthetic route is the first step in structural validation, as it

dictates the expected impurity profile.[1]

Precursor: 3-Chloro-4-fluorophenol (OH at C1, Cl at C3, F at C4).[1]

Directing Effects: The hydroxyl group (OH) is the strongest ortho/para director.[1]
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Regioselectivity: Nitration occurs ortho to the OH group at position C6 (sterically favored

over C2 due to the adjacent Chlorine).[1]

Result: The addition of NO₂ at C6 shifts the numbering priority, resulting in 1-OH, 2-NO₂, 4-F,

5-Cl.
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Figure 1: Synthetic route determining the regiochemistry of 5-Chloro-4-fluoro-2-nitrophenol.

Part 2: Mass Spectrometry (MS) Validation
Mass spectrometry provides the primary confirmation of the molecular formula and the

presence of the chlorine atom, which exhibits a distinct isotopic signature.[1]

Diagnostic Criteria[1][2][3]
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻ is preferred due to

the acidic phenolic proton.[1]

Base Peak: m/z ~190 (for ³⁵Cl).[1]

Isotopic Pattern: The presence of Chlorine necessitates a characteristic 3:1 intensity ratio

between the M and M+2 peaks.[1]
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Feature m/z Value
Relative
Abundance

Structural Insight

Molecular Ion [M-H]⁻ 189.98 100%
Corresponds to ³⁵Cl

isotope.[1]

Isotope Peak [M+2-

H]⁻
191.98 ~32-33%

Confirms presence of

one Chlorine atom.[1]

Fragmentation 143.98 Variable
Loss of NO₂ group

([M-H-46]⁻).[1]

Analyst Note: Absence of the M+2 peak at ~33% intensity suggests dechlorination or

misidentification (e.g., the des-chloro impurity 5-fluoro-2-nitrophenol).

Part 3: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing CAS 65001-79-8 from its isomers.[1] The coupling

constants (

values) between the Fluorine atom (

F) and the aromatic protons (

H) are the key differentiators.[1]

Predicted ¹H NMR Signature (DMSO-d₆)[1]
Solvent: DMSO-d₆ is recommended over CDCl₃ to disrupt intermolecular hydrogen bonding

and sharpen the phenolic proton signal.[1]

Resonance A (H3): Located at position 3, between the Nitro and Fluoro groups.[1]

Resonance B (H6): Located at position 6, between the Hydroxyl and Chloro groups.[1]
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Proton

Chemical Shift
(

ppm)

Multiplicity

Coupling
Constant (

)

Assignment
Logic

OH 11.0 - 11.5 Broad Singlet -

Acidic phenolic

proton

(exchangeable

with D₂O).

H3 8.05 - 8.15 Doublet (d) Hz

Deshielded by

ortho-NO₂ and

ortho-F. Large

coupling due to

close proximity to

F.

H6 7.40 - 7.50 Doublet (d) Hz

Shielded relative

to H3.[1] Smaller

meta coupling to

F.

¹⁹F NMR Signature[1]
Shift:

-115 to -125 ppm (Singlet or weak doublet depending on proton decoupling).

Diagnostic: A single fluorine signal confirms mono-fluorination.[1]

Isomer Differentiation Logic
The coupling pattern is the "fingerprint."[1]

Target (5-Cl-4-F): H3 is ortho to F (

), H6 is meta to F (

). Result: Two Doublets (
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).

Isomer (4-Cl-5-F): Protons would be para to each other or have different F-distances, altering

the

values significantly.
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(DMSO-d6)

Signal at ~8.1 ppm
(H3 Proton)
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J = ~10-11 Hz
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REJECT:
Isomer (e.g., 6-Cl or 4-Cl)
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(Meta-F Coupling)

Measure J

CONFIRMED:
5-Chloro-4-fluoro-2-nitrophenol
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Figure 2: NMR decision tree for structural validation based on H-F coupling constants.

Part 4: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional groups and the intramolecular hydrogen bonding

characteristic of ortho-nitrophenols.[1]

Instrument: ATR-FTIR (Attenuated Total Reflectance).[1]

Phase: Solid (Powder).[1]
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Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 3200 - 3400 (Broad)

Shifted lower due to

intramolecular H-bonding with

NO₂.[1]

NO₂ Asymmetric 1520 - 1540
Strong, characteristic nitro

band.[1]

NO₂ Symmetric 1330 - 1350
Strong, characteristic nitro

band.[1]

C-F Stretch 1200 - 1250 Strong intensity.[1]

C-Cl Stretch 700 - 800
Moderate intensity, fingerprint

region.[1]

Part 5: Quality Control & Impurity Profiling
When sourcing this material for drug development, the following impurities are common due to

the nitration process:

3-Chloro-4-fluorophenol (Starting Material): Detectable by HPLC (non-polar shift) and lack of

NO₂ signals in NMR.[1]

2-Nitro-3-chloro-4-fluorophenol (Regioisomer): Formed if nitration occurs at the sterically

hindered C2 position.[1]

Differentiation: The NMR coupling for the proton at C6 (now C5) would change, and the

OH shift would vary due to different H-bonding environments.[1]

HPLC Method (Generic Recommendation)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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